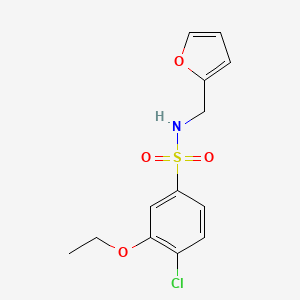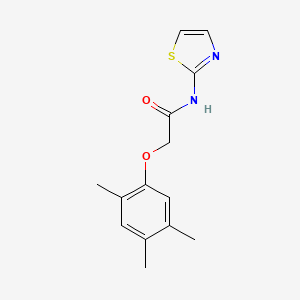![molecular formula C18H20N2O2 B5768958 N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline, commonly known as DPA, is a fluorescent probe that is widely used in scientific research. Its unique chemical structure makes it an ideal tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of DPA is based on the photoinduced electron transfer (PET) process. Upon excitation, the electron in the vinyl group of DPA is transferred to the nitro group, resulting in a decrease in fluorescence intensity. This process is reversible, and the fluorescence can be restored by adding an electron donor, such as ascorbic acid.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. For example, it has been used to study the activity of enzymes, such as proteases and phosphatases, by monitoring changes in fluorescence intensity. It has also been used to study the dynamics of cell membranes by labeling lipids with DPA and observing changes in fluorescence intensity upon membrane perturbation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA is its high sensitivity and selectivity for various biomolecules. It can be used in a wide range of experimental conditions, such as in vitro and in vivo studies. However, one of the limitations of DPA is its photobleaching, which can limit its use in long-term experiments. Additionally, DPA can be toxic to cells at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
There are numerous future directions for the use of DPA in scientific research. One potential direction is the development of new DPA derivatives with improved photostability and cell permeability. Another direction is the use of DPA in live-cell imaging studies to monitor dynamic changes in biomolecules in real-time. Additionally, the use of DPA in combination with other fluorescent probes could provide new insights into complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion
In conclusion, DPA is a versatile fluorescent probe that has numerous applications in scientific research. Its unique chemical structure, mechanism of action, and biochemical and physiological effects make it an ideal tool for studying various biological processes. While there are limitations to its use, the future directions for the development and use of DPA are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 4-nitrobenzaldehyde with N,N-diethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is purified using column chromatography to obtain the pure compound. The yield of DPA is typically around 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DPA is widely used as a fluorescent probe in scientific research. Its unique chemical structure allows it to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and emit fluorescence upon excitation. This property makes it an ideal tool for studying various biochemical and physiological processes, such as enzyme activity, membrane dynamics, and cellular signaling.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYATCDSDHQBLY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)